2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
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Overview
Description
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a synthetic organic compound with a complex structure. It contains a fluorine atom, a hydroxy group, a phenyl group, and a tetrahydropyran ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the tetrahydropyran ring, and the coupling of these components with the benzamide moiety. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring, often using acid or base catalysis.
Coupling Reactions: Coupling of the fluorinated intermediate with the benzamide moiety using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxy group and tetrahydropyran ring can also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-hydroxy-2-phenyl)benzamide: Lacks the tetrahydropyran ring, which may affect its biological activity and stability.
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide: Lacks the fluorine atom, which may reduce its binding affinity and selectivity.
Uniqueness
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is unique due to the presence of both the fluorine atom and the tetrahydropyran ring, which can enhance its biological activity, stability, and selectivity compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-18-9-5-4-8-17(18)19(23)22-14-20(24,15-6-2-1-3-7-15)16-10-12-25-13-11-16/h1-9,16,24H,10-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZLYFYOPBYFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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